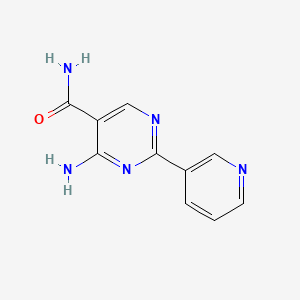

4-Amino-2-(pyridin-3-yl)pyrimidine-5-carboxamide

Description

Propriétés

IUPAC Name |

4-amino-2-pyridin-3-ylpyrimidine-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N5O/c11-8-7(9(12)16)5-14-10(15-8)6-2-1-3-13-4-6/h1-5H,(H2,12,16)(H2,11,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXQBPBQSYXGDLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NC=C(C(=N2)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mécanisme D'action

Target of Action

The primary target of 4-Amino-2-(pyridin-3-yl)pyrimidine-5-carboxamide is Nur77, a member of the nuclear receptor family of intracellular transcription factors. Nur77 plays a crucial role in the regulation of several biological processes, including inflammation, apoptosis, and cancer.

Mode of Action

This compound interacts with Nur77 by binding to it. This interaction induces Nur77-mitochondrial targeting, which leads to Nur77-dependent apoptosis.

Biochemical Pathways

The interaction of this compound with Nur77 affects the Nur77 signaling pathway. The compound’s induction of Nur77-mitochondrial targeting leads to the activation of the apoptosis pathway, resulting in cell death.

Pharmacokinetics

It is noted that the compound has good in vivo safety, suggesting favorable pharmacokinetic properties.

Result of Action

The result of the action of this compound is the induction of apoptosis in cancer cells. This leads to a reduction in the proliferation of cancer cells, contributing to its anti-cancer activity. Notably, it has been found to have good in vivo safety and anti-hepatocellular carcinoma activity.

Analyse Biochimique

Biochemical Properties

4-Amino-2-(pyridin-3-yl)pyrimidine-5-carboxamide participates in several biochemical reactions, primarily through its interactions with enzymes and proteins. It has been observed to interact with enzymes such as kinases and phosphatases, which are crucial in regulating cellular activities. The compound’s pyrimidine ring allows it to mimic natural substrates, thereby influencing enzyme activity. Additionally, it can form hydrogen bonds with amino acid residues in the active sites of enzymes, altering their conformation and activity.

Cellular Effects

The effects of this compound on various cell types have been studied extensively. It has been shown to influence cell signaling pathways, particularly those involving the Nur77 receptor, a nuclear receptor involved in apoptosis and cell proliferation. The compound can modulate gene expression by binding to specific DNA sequences, thereby affecting cellular metabolism and function. In cancer cells, it has been observed to induce apoptosis and inhibit cell proliferation, making it a potential candidate for anti-cancer therapies.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the Nur77 receptor, promoting its translocation to the mitochondria, where it induces apoptosis by interacting with Bcl-2 family proteins. The compound also inhibits certain kinases, leading to the suppression of downstream signaling pathways involved in cell survival and proliferation. Additionally, it can alter gene expression by binding to transcription factors and influencing their activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can decrease over prolonged periods due to degradation. Long-term studies have shown that continuous exposure to the compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit tumor growth without causing significant toxicity. At higher doses, it can induce adverse effects such as hepatotoxicity and nephrotoxicity. These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into various metabolites. These metabolites can then be further processed by conjugation reactions, leading to their excretion. The compound’s interaction with metabolic enzymes can also affect the levels of other metabolites, influencing overall metabolic flux.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature, and it may also be actively transported by specific transporters. Once inside the cell, the compound can bind to intracellular proteins, influencing its localization and accumulation. Its distribution within tissues is influenced by factors such as blood flow and tissue permeability.

Subcellular Localization

The subcellular localization of this compound is critical for its activity. The compound has been observed to localize primarily in the mitochondria, where it exerts its pro-apoptotic effects by interacting with mitochondrial proteins. Additionally, it can be found in the nucleus, where it influences gene expression by binding to DNA and transcription factors. Post-translational modifications and targeting signals play a role in directing the compound to specific subcellular compartments.

Activité Biologique

4-Amino-2-(pyridin-3-yl)pyrimidine-5-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and enzymatic inhibition. This article reviews the biological activity of this compound, focusing on its mechanisms, structure-activity relationships (SAR), and relevant case studies.

This compound exhibits multiple mechanisms of action:

- Enzyme Inhibition : The compound has been shown to inhibit various kinases, including protein kinase B (Akt), which plays a crucial role in cell survival and proliferation. Inhibition of Akt can lead to reduced tumor growth in vivo .

- Anticancer Activity : Studies indicate that this compound can induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival. It has demonstrated significant cytotoxicity against human prostate cancer and melanoma cell lines, suggesting its potential as an anticancer agent .

Structure-Activity Relationship (SAR)

Understanding the SAR of 4-Amino-2-(pyridin-3-yl)pyrimidine derivatives is critical for optimizing their biological activity. Research has shown that modifications to the pyridine and pyrimidine rings can significantly affect potency and selectivity against various targets. For instance:

| Modification | Effect on Activity |

|---|---|

| Substitution on the pyridine ring | Increased binding affinity to target enzymes |

| Variation in carboxamide group | Enhanced solubility and bioavailability |

Case Studies

- Anticancer Efficacy : A study evaluated the cytotoxic effects of 4-Amino-2-(pyridin-3-yl)pyrimidine derivatives on human prostate cancer cells (HTB-81) and mouse melanoma cells (B16). The findings indicated that certain derivatives exhibited EC50 values as low as 0.06 µM, highlighting their potential as effective anticancer agents .

- Kinase Inhibition : Another investigation focused on the compound's ability to inhibit Akt signaling. The results showed that it could effectively block phosphorylation events critical for cancer cell survival, leading to decreased tumor growth in xenograft models .

- Selectivity Profile : In a comprehensive SAR study, various analogs were synthesized to assess their selectivity for different kinases. Some compounds demonstrated up to 150-fold selectivity for Akt over related kinases, suggesting that structural modifications can lead to more targeted therapies .

Applications De Recherche Scientifique

Cancer Treatment

Inhibition of Protein Kinase B (PKB/Akt)

One of the most notable applications of 4-amino-2-(pyridin-3-yl)pyrimidine-5-carboxamide is its role as an inhibitor of protein kinase B (PKB), a critical signaling protein involved in cell proliferation and survival. Research has demonstrated that derivatives of this compound can selectively inhibit PKB activity, leading to reduced tumor growth in various cancer models. For instance, modifications to the core structure have resulted in compounds that exhibit high selectivity for PKB over other kinases, which is crucial for minimizing side effects in therapeutic settings .

Antitumor Activity

Studies have shown that certain derivatives possess potent antitumor activity. In vivo experiments indicated that these compounds could significantly inhibit the growth of human tumor xenografts in nude mice at tolerable doses, suggesting their potential as effective anticancer agents . The structure-activity relationship (SAR) analyses have further elucidated how specific substitutions on the pyrimidine ring enhance potency and selectivity against cancer cells.

Antimicrobial Applications

Antitubercular Activity

Research has identified 4-amino-2-(pyridin-3-yl)pyrimidine derivatives as promising candidates in the fight against tuberculosis. The compound has shown efficacy against Mycobacterium tuberculosis, with several analogs exhibiting significant antitubercular activity. The mechanism appears to involve interference with key metabolic pathways within the bacteria, making it a valuable addition to existing tuberculosis therapies .

Fungicidal Properties

Recent studies have also explored the fungicidal activity of related compounds against various fungal pathogens. For instance, certain derivatives demonstrated over 90% inhibition against Sclerotinia sclerotiorum at low concentrations, indicating their potential use in agricultural applications as fungicides .

Cardiovascular Applications

cGMP Modulation

The compound has been investigated for its role as a soluble guanylate cyclase (sGC) modulator, which is important in the treatment of cardiovascular diseases. By enhancing cGMP levels, these compounds can help manage conditions such as hypertension and heart failure. The ability to target sGC pathways positions 4-amino-2-(pyridin-3-yl)pyrimidine derivatives as potential therapeutic agents for cardiovascular disorders .

Mechanistic Insights and Structure-Activity Relationships

Understanding the SAR of 4-amino-2-(pyridin-3-yl)pyrimidine derivatives is critical for optimizing their biological activity. Variations in substituents on the pyrimidine ring have been systematically studied to identify key pharmacophores required for activity against specific targets such as PKB and bacterial enzymes. This research has led to the development of more potent and selective inhibitors with improved pharmacokinetic profiles .

Summary Table of Applications

Comparaison Avec Des Composés Similaires

Comparison with Similar Pyrimidine-5-carboxamide Derivatives

Table 1: Structural and Functional Comparison of Selected Analogs

Key Findings from Comparative Studies

Fungicidal Activity :

- Compound 4p () demonstrated >90% inhibition of Sclerotinia sclerotiorum due to its 4-methoxy and 2-methylthio groups, which enhance binding to succinate dehydrogenase (SDH) via hydrogen bonds and cation-π interactions.

- In contrast, the unsubstituted pyridin-3-yl group in the main compound may lack the steric or electronic features required for strong SDH inhibition.

Enzyme Inhibition Mechanisms: Ifupinostat () incorporates a thieno[3,2-d]pyrimidine scaffold and morpholinyl group, enabling histone deacetylase (HDAC) inhibition, a mechanism distinct from SDH-targeted fungicides.

Impact of Functional Groups: Methylthio vs. Pyridinyl: The methylthio group in 4-Amino-2-(methylthio)pyrimidine-5-carboxamide () introduces sulfur-based hydrophobicity, which may improve membrane permeability compared to the pyridin-3-yl group. Carboxamide vs. Carboxylic Acid: Derivatives with carboxylic acid groups (e.g., 5-Amino-2-(methylthio)pyrimidine-4-carboxylic acid, ) exhibit reduced hydrogen-bonding capacity compared to carboxamides, affecting target affinity.

Pharmacokinetic and Physicochemical Properties

- Solubility: Bulky substituents (e.g., GJD’s pyrrolidinyl-propanoylamino group) may reduce aqueous solubility but enhance target specificity.

Méthodes De Préparation

Pyrimidine Core Construction and Substitution

A common approach to synthesize substituted pyrimidines involves cyclization reactions starting from β-dicarbonyl compounds or related intermediates. For example, the synthesis of related pyrimidine-5-carboxamides has been achieved by cyclizing enaminone intermediates with amidines, as described in the synthesis of 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides. Although this is a different substitution pattern, the methodology can be adapted for this compound by selecting appropriate precursors.

Introduction of the Pyridin-3-yl Group

The pyridin-3-yl substituent at position 2 of the pyrimidine ring can be introduced via nucleophilic aromatic substitution or cross-coupling reactions. One documented method involves the use of 2-chloropyrimidine derivatives that undergo substitution with 3-pyridyl nucleophiles or amines under controlled conditions. For example, 2-chloro-4-(3-methylanilino)pyrimidine-5-carboxamide intermediates attached to resin were reacted with amines to yield substituted pyrimidine carboxamides.

Formation of the Carboxamide Group at Position 5

The carboxamide group is typically introduced by amidation of the corresponding pyrimidine-5-carboxylic acid or its activated derivatives. Amidation can be performed using coupling reagents such as bis(pentafluorophenyl) carbonate (BPC) or carbonyldiimidazole (CDI), which activate the carboxylic acid for nucleophilic attack by amines. The reaction conditions often include polar aprotic solvents like acetonitrile or dimethylformamide (DMF), with mild heating or room temperature stirring to achieve good yields.

Preservation or Introduction of the 4-Amino Group

The amino group at position 4 can be introduced by nucleophilic substitution of a suitable leaving group (e.g., chlorine) on the pyrimidine ring or by reduction of nitro precursors. Alternatively, it can be preserved through synthetic steps if the starting materials already contain this functionality. Protection and deprotection strategies may be employed to avoid side reactions during other transformations.

Representative Synthetic Procedure

A representative synthetic route based on literature precedents can be summarized as follows:

| Step | Reagents/Conditions | Description | Outcome |

|---|---|---|---|

| 1 | Starting pyrimidine precursor (e.g., 2-chloro-4-amino-pyrimidine-5-carboxylic acid) | Preparation of the pyrimidine core with leaving group at position 2 and amino at position 4 | Pyrimidine intermediate ready for substitution |

| 2 | 3-Pyridyl nucleophile (e.g., 3-aminopyridine), solvent (DMF), base (e.g., triethylamine) | Nucleophilic aromatic substitution at position 2 | Introduction of pyridin-3-yl substituent |

| 3 | Coupling reagent (e.g., CDI or BPC), amine (e.g., ammonia or ammonium salts), solvent (acetonitrile) | Activation of carboxylic acid and amidation | Formation of carboxamide at position 5 |

| 4 | Purification (e.g., recrystallization, chromatography) | Isolation of pure this compound | Final product |

Research Findings and Optimization

Activation Agents : Use of bis(pentafluorophenyl) carbonate (BPC) has been shown to provide efficient activation of pyrimidine-5-carboxylic acids for amidation, yielding high purity products (80–100%) under mild conditions.

Solvent Effects : Polar aprotic solvents such as acetonitrile and DMF facilitate nucleophilic substitution and amidation reactions by stabilizing intermediates and enhancing nucleophile reactivity.

Temperature Control : Room temperature to moderate heating is preferred to avoid decomposition or side reactions, especially when sensitive amino groups are present.

Solid-Phase Synthesis : Attachment of intermediates to resin (e.g., Rink Amide AM resin) has been employed to streamline purification and improve yields in related pyrimidine carboxamide syntheses.

Summary Table of Preparation Methods

Q & A

Q. What regulatory considerations apply to preclinical studies involving this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.